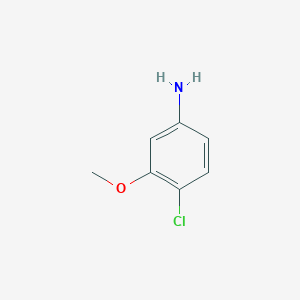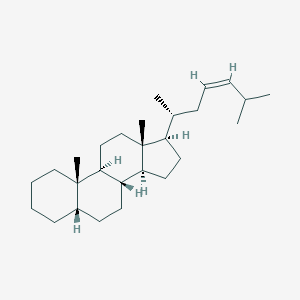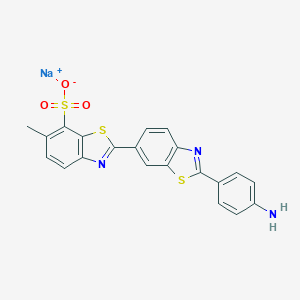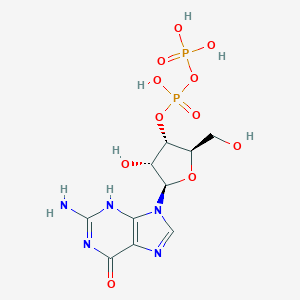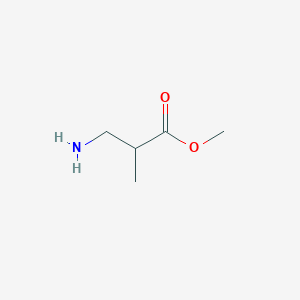
Methyl 3-amino-2-methylpropanoate
説明
Methyl 3-amino-2-methylpropanoate is a chemical compound of interest due to its potential utility in various synthetic and medicinal chemistry applications. Its structure comprises a methyl ester group and an amino group, making it a versatile molecule for chemical transformations.
Synthesis Analysis
The synthesis of compounds similar to Methyl 3-amino-2-methylpropanoate often involves techniques like slow evaporation from a mixed solvent system or reactions using specific catalysts and conditions to achieve the desired product. For example, the synthesis of a compound by slow evaporation technique from methanol with anthracene-9-carbaldehyde and 2-amino-2-methylpropane-1,3-diol shows the approach for structurally complex molecules (Pavitha et al., 2017).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and UV–Vis spectroscopy are commonly employed. These techniques help elucidate the orthorhombic system, space group, and cell parameters of crystals, as well as the vibrational frequencies and electronic transitions involved (Pavitha et al., 2017).
科学的研究の応用
Synthesis and Biological Activity : The synthesis of novel compounds like N-(α-bromoacyl)-α-amino esters containing a valyl moiety, including methyl 3-amino-2-methylpropanoate derivatives, has been studied for their cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds show low cytotoxicity and absence of antibacterial and anti-inflammatory activity, which could be beneficial for incorporation in prodrugs (Yancheva et al., 2015).
Cross-Coupling in Chemical Synthesis : Research has been conducted on the cross-coupling of C–H bonds using a U-shaped template, which is significant for the arylation and methylation of compounds like 3-phenylpropanoic acid and phenolic derivatives (Wan et al., 2013).
Crystallography and Conformation Studies : Studies on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a related compound, reveal insights into crystal structure, molecular conformation, and hydrogen-bonded parallel β-sheet-like tapes formation, which is uncommon in protected dipeptides containing α,α-disubstituted residues (Gebreslasie et al., 2011).
Photopolymerization Applications : Research into nitroxide-mediated photopolymerization has led to the development of compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which demonstrate significant changes in photophysical and photochemical properties upon UV irradiation (Guillaneuf et al., 2010).
Enzymatic Resolution and Chiral Chemistry : The enzymatic resolution of methyl 3-amino-2-methylpropanoate derivatives for the production of optically pure enantiomers using lipase B from Candida antarctica has been explored, highlighting its potential in pharmaceutical applications (Escalante, 2008).
Synthesis of Heterocyclic Systems : The compound has been used in the synthesis of various heterocyclic systems, demonstrating its versatility as a reagent in chemical synthesis (Selič et al., 1997).
Amino Acid Ester Isocyanates Synthesis : Research on synthesizing amino acid ester isocyanates, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, contributes to a better understanding of esters of substituted monobasic acids and isocyanates in chemistry (Tsai et al., 2003).
Safety And Hazards
特性
IUPAC Name |
methyl 3-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDNKQFNQZCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





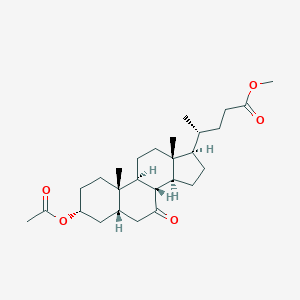
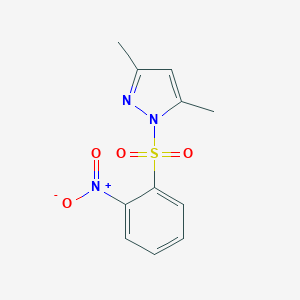
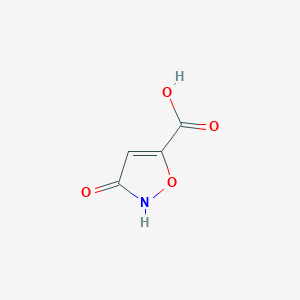
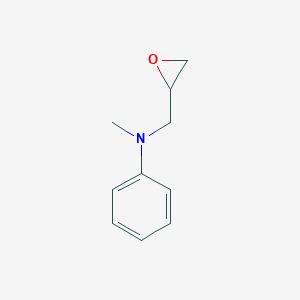
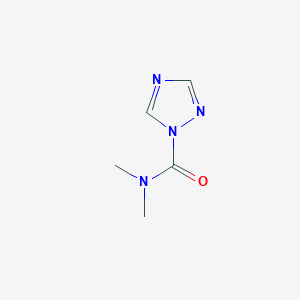

![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
